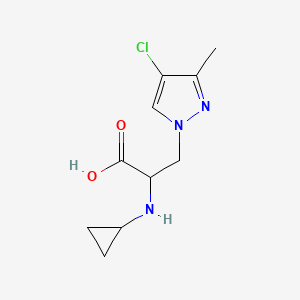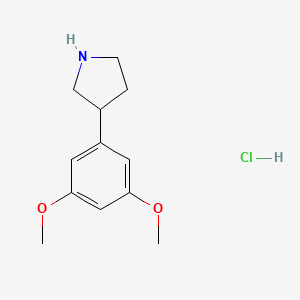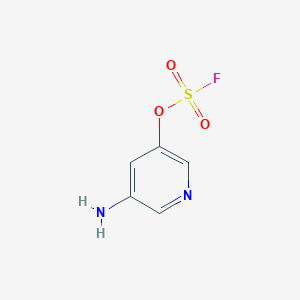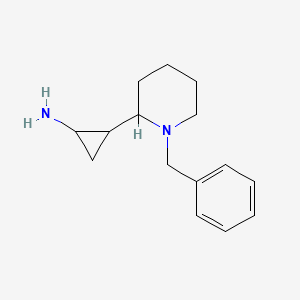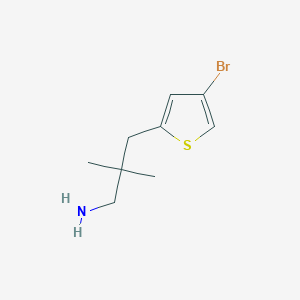
3-(4-Bromothiophen-2-yl)-2,2-dimethylpropan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(4-Bromothiophen-2-yl)-2,2-dimethylpropan-1-amine is an organic compound that features a brominated thiophene ring attached to a dimethylpropanamine moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the reaction of a brominated thiophene with a boronic acid derivative in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium phosphate and a solvent like toluene, with the reaction being carried out at elevated temperatures .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.
Analyse Des Réactions Chimiques
Types of Reactions
3-(4-Bromothiophen-2-yl)-2,2-dimethylpropan-1-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiophene derivatives without the bromine atom.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(4-Bromothiophen-2-yl)-2,2-dimethylpropan-1-amine has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(4-Bromothiophen-2-yl)-2,2-dimethylpropan-1-amine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The exact molecular targets and pathways involved would require further investigation through experimental studies .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(4-Bromothiophen-2-yl)-7-hydroxy-2H-chromen-2-one: A compound with similar structural features but different functional groups.
Poly(3-hexylthiophene): A polymeric thiophene derivative used in electronic applications.
Uniqueness
3-(4-Bromothiophen-2-yl)-2,2-dimethylpropan-1-amine is unique due to its specific combination of a brominated thiophene ring and a dimethylpropanamine moiety, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in organic synthesis and potential therapeutic development .
Propriétés
Formule moléculaire |
C9H14BrNS |
|---|---|
Poids moléculaire |
248.19 g/mol |
Nom IUPAC |
3-(4-bromothiophen-2-yl)-2,2-dimethylpropan-1-amine |
InChI |
InChI=1S/C9H14BrNS/c1-9(2,6-11)4-8-3-7(10)5-12-8/h3,5H,4,6,11H2,1-2H3 |
Clé InChI |
NPACCNIUHDVBCP-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CC1=CC(=CS1)Br)CN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


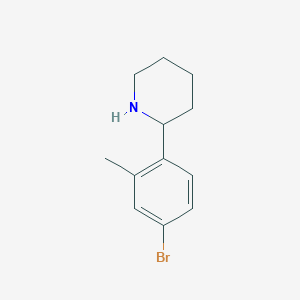
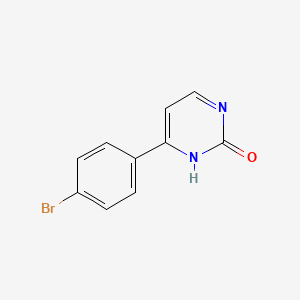
![2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)methyl]morpholine dihydrochloride](/img/structure/B13553776.png)
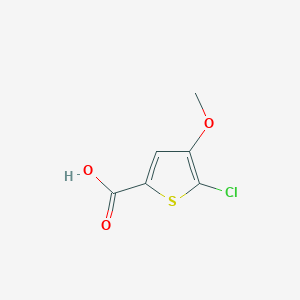
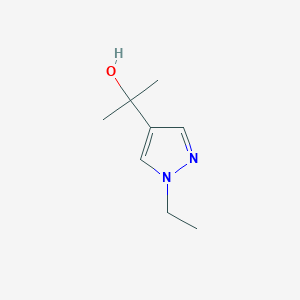
![11-Azatricyclo[7.4.1.0,5,14]tetradeca-1,3,5(14)-trienehydrochloride](/img/structure/B13553793.png)
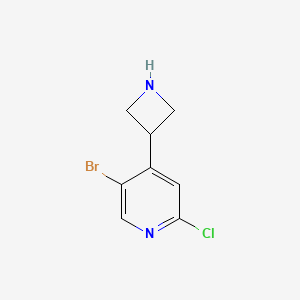
![2-cyano-N-(2,4-dichlorophenyl)-3-[4-(diethylamino)phenyl]prop-2-enamide](/img/structure/B13553800.png)
![Methyl({[4-(methylsulfanyl)phenyl]methyl})aminehydrochloride](/img/structure/B13553801.png)

